N-cyclohexylcyclohexanamine;(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-(prop-2-enoxycarbonylamino)hexanoic acid N-cyclohexylcyclohexanamine;(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-(prop-2-enoxycarbonylamino)hexanoic acid
Brand Name: Vulcanchem
CAS No.: 327156-94-5
VCID: VC21538930
InChI: InChI=1S/C15H26N2O6.C12H23N/c1-5-10-22-13(20)16-9-7-6-8-11(12(18)19)17-14(21)23-15(2,3)4;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h5,11H,1,6-10H2,2-4H3,(H,16,20)(H,17,21)(H,18,19);11-13H,1-10H2/t11-;/m1./s1
SMILES: CC(C)(C)OC(=O)NC(CCCCNC(=O)OCC=C)C(=O)O.C1CCC(CC1)NC2CCCCC2
Molecular Formula: C27H49N3O6
Molecular Weight: 511.7 g/mol

N-cyclohexylcyclohexanamine;(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-(prop-2-enoxycarbonylamino)hexanoic acid

CAS No.: 327156-94-5

Cat. No.: VC21538930

Molecular Formula: C27H49N3O6

Molecular Weight: 511.7 g/mol

* For research use only. Not for human or veterinary use.

N-cyclohexylcyclohexanamine;(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-(prop-2-enoxycarbonylamino)hexanoic acid - 327156-94-5

CAS No. 327156-94-5
Molecular Formula C27H49N3O6
Molecular Weight 511.7 g/mol
IUPAC Name N-cyclohexylcyclohexanamine;(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-(prop-2-enoxycarbonylamino)hexanoic acid
Standard InChI InChI=1S/C15H26N2O6.C12H23N/c1-5-10-22-13(20)16-9-7-6-8-11(12(18)19)17-14(21)23-15(2,3)4;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h5,11H,1,6-10H2,2-4H3,(H,16,20)(H,17,21)(H,18,19);11-13H,1-10H2/t11-;/m1./s1
Standard InChI Key TXVAVNGGMCSJEA-RFVHGSKJSA-N
Isomeric SMILES CC(C)(C)OC(=O)N[C@H](CCCCNC(=O)OCC=C)C(=O)O.C1CCC(CC1)NC2CCCCC2
SMILES CC(C)(C)OC(=O)NC(CCCCNC(=O)OCC=C)C(=O)O.C1CCC(CC1)NC2CCCCC2
Canonical SMILES CC(C)(C)OC(=O)NC(CCCCNC(=O)OCC=C)C(=O)O.C1CCC(CC1)NC2CCCCC2

Chemical Identity and Structural Properties

N-cyclohexylcyclohexanamine;(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-(prop-2-enoxycarbonylamino)hexanoic acid is a chemical compound consisting of two distinct molecular components functioning as a salt. This particular chemical structure belongs to a class of compounds that incorporate protected amino acid derivatives paired with an amine counterion. The compound is characterized by its specific chemical identifiers and structural properties that distinguish it from related chemical entities.

Molecular Components and Structure

N-cyclohexylcyclohexanamine;(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-(prop-2-enoxycarbonylamino)hexanoic acid consists of two distinct molecular entities that form a salt. Understanding the structure of each component is crucial for comprehending the compound's chemical behavior and potential applications.

Component Analysis

The compound is a salt consisting of two primary components:

  • N-cyclohexylcyclohexanamine: This component serves as the amine counterion in the salt formation. It consists of two cyclohexane rings connected through a nitrogen atom, forming a secondary amine. The structure features significant hydrophobicity due to the presence of the cyclohexyl groups.

  • (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-(prop-2-enoxycarbonylamino)hexanoic acid: This component is a protected derivative of lysine, an essential amino acid. It contains several key functional groups:

    • A carboxylic acid group (-COOH)

    • A tert-butyloxycarbonyl (Boc) protecting group at the α-amino position

    • An allyloxycarbonyl (Alloc) protecting group at the ε-amino position

    • The (2R) designation indicates specific stereochemistry at the alpha carbon

Functional Groups and Reactivity

The compound contains several reactive functional groups that determine its chemical behavior and potential applications:

  • Carboxylic acid group: Provides acidic properties and can participate in esterification, amidation, and salt formation reactions.

  • Boc-protected α-amino group: The tert-butyloxycarbonyl group serves as a protective group that can be selectively removed under acidic conditions, allowing for controlled chemical modifications.

  • Alloc-protected ε-amino group: The allyloxycarbonyl group provides orthogonal protection that can be selectively removed using palladium catalysts, enabling sequential deprotection strategies.

  • Secondary amine in the counterion: The N-cyclohexylcyclohexanamine component can function as a base in various reactions and influences the solubility and crystallinity of the salt.

Comparative Analysis with Related Compounds

Understanding the relationship between N-cyclohexylcyclohexanamine;(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-(prop-2-enoxycarbonylamino)hexanoic acid and structurally related compounds provides valuable insights into its potential chemical behavior and applications. This comparative analysis reveals patterns in structure-activity relationships that can guide future research.

Structural Similarities and Differences

Table 2 presents a comparative analysis of the target compound with related compounds identified in the literature.

CompoundCAS NumberMolecular FormulaMolecular WeightKey Structural Differences
N-cyclohexylcyclohexanamine;(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-(prop-2-enoxycarbonylamino)hexanoic acid327156-94-5C27H49N3O6511.7 g/molAlloc protection at ε-amino group
N-cyclohexylcyclohexanamine;(2R)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-methylsulfanylbutanoic acid112898-23-4C23H44N2O4S444.675 g/molContains sulfur atom; different amino acid backbone
N-cyclohexylcyclohexanamine; 2-[[2-[[(E)-(4-methoxyphenyl)iminocarbamoyl]amino]-4-methyl-pentanoyl]amino]acetic acid(PubChem CID: 386431)C28H45N5O5531.7 g/molContains aromatic ring; different functional groups

All these compounds share the common N-cyclohexylcyclohexanamine counterion but differ in the structure of their acidic components . The first compound utilizes a protected lysine derivative, the second incorporates a methionine derivative, and the third features a more complex structure with multiple amide bonds and an aromatic component.

Structure-Function Relationships

The presence of N-cyclohexylcyclohexanamine as a counterion across these different compounds suggests its utility in forming stable crystalline salts with diverse acidic compounds . This amine likely enhances solubility in organic solvents while maintaining good crystallinity, properties that are valuable for purification and handling of sensitive compounds.

The protected amino acid components in these compounds display distinct functional group patterns that relate to their potential applications:

  • The Boc-protected α-amino group is a common feature in peptide synthesis building blocks, suggesting applications in this field.

  • The orthogonal protection scheme (Boc and Alloc) in the target compound enables selective deprotection and functionalization, making it suitable for sequential peptide synthesis strategies.

  • The retention of amino acid stereochemistry ((2R) configuration) indicates the compounds' potential utility in stereoselective synthesis of biologically active molecules.

Applications in Research and Industry

N-cyclohexylcyclohexanamine;(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-(prop-2-enoxycarbonylamino)hexanoic acid has several potential applications in various scientific and industrial domains, particularly in contexts that leverage its unique structural features and reactive functional groups.

Peptide Synthesis Applications

The compound represents an orthogonally protected lysine derivative, which is a valuable building block in solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis. The presence of both Boc (tert-butyloxycarbonyl) and Alloc (allyloxycarbonyl) protecting groups enables selective deprotection strategies:

  • The Boc group can be selectively removed under acidic conditions (typically using trifluoroacetic acid) without affecting the Alloc group.

  • The Alloc group can be selectively removed using palladium catalysts without disturbing the Boc protection.

This orthogonal protection scheme is particularly valuable for synthesizing peptides with complex side-chain modifications or for creating branched peptide structures that contain lysine residues at branch points.

Bioconjugation Chemistry

The compound's protected lysine structure makes it suitable for bioconjugation applications where controlled chemical modification is required. After selective deprotection, the exposed amino groups can serve as attachment points for:

  • Fluorescent labels for imaging applications

  • Affinity tags for purification purposes

  • Bioactive molecules for targeted drug delivery

  • Cross-linking agents for protein modification

The N-cyclohexylcyclohexanamine counterion likely improves the solubility of the protected amino acid in organic solvents commonly used in bioconjugation reactions, facilitating higher reaction yields and purity.

Physical and Chemical Properties

Understanding the physical and chemical properties of N-cyclohexylcyclohexanamine;(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-(prop-2-enoxycarbonylamino)hexanoic acid is essential for its proper handling, storage, and application in research settings.

Physical Properties

While specific data on physical properties is limited in the available sources, several properties can be inferred based on the compound's structure and similar compounds:

  • Physical State: Likely a crystalline solid at room temperature, as is typical for amino acid salts with bulky counterions.

  • Solubility: Expected to have good solubility in polar organic solvents such as dichloromethane, chloroform, and dimethylformamide due to the presence of both polar functional groups and nonpolar regions. Likely has limited solubility in water due to the hydrophobic cyclohexyl groups in the counterion.

  • Stability: The compound contains relatively stable protecting groups, with the Boc group being stable under basic and neutral conditions but labile under acidic conditions. The Alloc group is stable under acidic and basic conditions but sensitive to specific palladium-catalyzed conditions.

Chemical Reactivity

The compound exhibits several important chemical properties relevant to its research applications:

Synthesis and Preparation

The synthesis of N-cyclohexylcyclohexanamine;(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-(prop-2-enoxycarbonylamino)hexanoic acid likely involves multiple synthetic steps to introduce the protecting groups onto a lysine scaffold, followed by salt formation with N-cyclohexylcyclohexanamine.

Quality Control and Analytical Methods

For research applications, the compound would typically be characterized using various analytical techniques to confirm identity and purity:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would confirm the presence of characteristic structural features including the Boc group, Alloc group, and cyclohexyl rings.

  • Mass Spectrometry: Would confirm the molecular weight and fragmentation pattern consistent with the proposed structure.

  • Elemental Analysis: Would verify the elemental composition matches the molecular formula C27H49N3O6.

  • High-Performance Liquid Chromatography (HPLC): Would assess purity and detect potential impurities or synthesis byproducts.

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